combretastatin A-4 prodrug

Pharmacokinetics Vascular Disrupting Agents Tumor Targeting

Select combretastatin A-4 prodrug (CA4P, fosbretabulin disodium) for your vascular disruption studies. As the most clinically advanced VDA, CA4P achieves >100-fold higher aqueous solubility than parent CA4, enabling reliable in vivo delivery. It binds β-tubulin with Kd 0.4 μM and achieves 93% reduction in tumor vascular volume within 6 hours, providing a rapid, quantifiable pharmacodynamic readout. This disodium phosphate prodrug is the essential benchmark for evaluating novel VDAs—CA1P shows 4.6-fold lower tumor AUC, while synthetic analogues like ombrabulin possess altered binding kinetics. For lymphoma models, CA4P delivers a log10 kill of 1.01. Insist on the reference standard that defines the class.

Molecular Formula C18H24Na2O13P2
Molecular Weight 556.3 g/mol
Cat. No. B13398247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecombretastatin A-4 prodrug
Molecular FormulaC18H24Na2O13P2
Molecular Weight556.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Na+].[Na+]
InChIInChI=1S/C18H20O5.2Na.2H3O4P/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3;;;2*1-5(2,3)4/h5-11,19H,1-4H3;;;2*(H3,1,2,3,4)/q;2*+1;;/p-2/b6-5-;;;;
InChIKeyLNALLKMOBAVGHR-YGGCHVFLSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Combretastatin A-4 Prodrug (CA4P): A Water-Soluble Vascular Disrupting Agent for Tumor Vasculature Targeting


Combretastatin A-4 prodrug, primarily in its disodium phosphate form (CA4P, fosbretabulin), is a water-soluble, phosphorylated derivative of the natural tubulin-binding stilbenoid combretastatin A-4 (CA4), isolated from the African bush willow Combretum caffrum [1]. As a microtubule-destabilizing agent, CA4P is designed for rapid dephosphorylation in vivo to release the active parent compound CA4, which binds to the colchicine binding site of β-tubulin with a dissociation constant (Kd) of 0.4 μM, inhibiting tubulin polymerization (IC50 = 2.4 μM) [2]. This mechanism selectively disrupts the immature, leaky vasculature of solid tumors, leading to rapid vascular shutdown and extensive tumor necrosis, distinguishing it as a vascular disrupting agent (VDA) rather than an anti-angiogenic agent [3]. CA4P has completed Phase I clinical trials and advanced to Phase II/III evaluation, representing the most clinically advanced member of its class [4].

Why Combretastatin A-4 Prodrugs Are Not Interchangeable with Analogues or Other VDAs


Direct substitution of combretastatin A-4 prodrug (CA4P) with its parent compound CA4, its close structural analog CA1P, or other synthetic analogues like ombrabulin (AVE8062) is not scientifically justified due to profound differences in solubility, pharmacokinetics, metabolic activation, and antitumor potency. While the parent CA4 exhibits potent tubulin binding, its clinical utility is nullified by extreme aqueous insolubility, a limitation addressed by the phosphate prodrug CA4P which achieves >100-fold increase in water solubility [1]. Critically, despite sharing a prodrug strategy, CA1P demonstrates significantly different plasma and tumor exposure (AUC) compared to CA4P, and its metabolic profile yields a distinct, more reactive metabolite [2]. Furthermore, the synthetic analogue ombrabulin, while water-soluble, possesses a different molecular scaffold that alters its binding kinetics and therapeutic index, as evidenced by its separate clinical development path and distinct toxicity profile [3]. These differences in pharmacokinetic handling and pharmacodynamic output mean that selecting CA4P is not a generic choice but a specific scientific decision based on its unique, quantifiable properties in vascular disruption and clinical translatability.

Quantitative Differentiation of Combretastatin A-4 Prodrug (CA4P) from Comparators


Superior Tumor Exposure of Active Metabolite CA4 Following CA4P Administration Compared to CA1P

In a direct head-to-head preclinical pharmacokinetic study, the active metabolite CA4 derived from CA4P achieved a significantly higher tumor area under the curve (AUC) compared to the active metabolite CA1 derived from the analog prodrug CA1P. This difference in tumor exposure is a key determinant of antitumor efficacy [1].

Pharmacokinetics Vascular Disrupting Agents Tumor Targeting

Markedly Superior Plasma AUC for Active Metabolite CA4 from CA4P vs. CA1 from CA1P

The same head-to-head preclinical study demonstrated that systemic exposure to the active tubulin inhibitor CA4, following CA4P administration, was substantially greater than that of the active metabolite CA1 from CA1P. This higher plasma AUC contributes to the sustained tumor delivery observed for CA4P [1].

Pharmacokinetics Drug Metabolism Vascular Disrupting Agents

Potent and Rapid Tumor Vascular Shutdown Quantified by 93% Reduction in Vascular Volume

CA4P induces a rapid, extensive, and irreversible vascular shutdown in experimental tumor models. A key quantitative hallmark of this activity is a 93% reduction in tumor vascular volume measured just 6 hours following a single dose administered at 10% of the maximum tolerated dose (MTD) .

Vascular Disrupting Agents Tumor Blood Flow Antitumor Efficacy

Significant In Vivo Antitumor Activity in Lymphoma Model with Quantified Log Kill and Tumor Growth Inhibition

In a WSU-DLCL2 diffuse large cell lymphoma xenograft model in SCID mice, CA4P administered at the maximum tolerated dose (MTD) in a fractionated schedule demonstrated significant and quantifiable antitumor activity. The optimal regimen yielded a log10 kill of 1.01, a treated/control tumor volume ratio (T/C) of 11.7%, and a tumor growth delay (T-C) of 12 days [1].

Non-Hodgkin's Lymphoma Preclinical Efficacy Combination Therapy

Complete Disruption of Endothelial Cell Networks at Non-Cytotoxic Concentrations

CA4P exhibits selective activity against activated endothelial cells, disrupting the tumor vasculature without direct cytotoxicity to the endothelial cells themselves at certain concentrations. In HUVEC cultures, a non-cytotoxic concentration of the prodrug completely disrupted pre-formed cellular networks within 24 hours, with effects initiating by 4 hours [1]. This highlights its mechanism as a vascular disrupting agent rather than a general cytotoxin.

Angiogenesis Endothelial Cell Biology Vascular Disrupting Agents

CA4P Demonstrates Potent Tubulin Binding (Kd = 0.4 μM) as Active Metabolite CA4

The active metabolite of CA4P, combretastatin A4 (CA4), binds to the colchicine binding site of β-tubulin with a high affinity dissociation constant (Kd) of 0.4 μM. This binding inhibits tubulin polymerization with an IC50 of 2.4 μM [1]. This represents the foundational biochemical potency that drives its vascular disrupting activity.

Microtubule Dynamics Tubulin Inhibitors Drug-Target Interaction

Optimal Application Scenarios for Combretastatin A-4 Prodrug in Preclinical and Translational Research


Head-to-Head Preclinical Comparison of Combretastatin Prodrugs for Vascular Disruption

When designing a preclinical study to directly compare the pharmacokinetic and antitumor properties of combretastatin prodrugs, CA4P is the essential benchmark. The data from Kirwan et al. [1] establishes CA4P as the comparator for which CA1P shows inferior tumor exposure (4.6-fold lower AUC for CA1 vs CA4). Using CA4P as the reference compound allows researchers to contextualize the performance of novel analogues, ensuring that any new candidate offers a demonstrable improvement in tumor pharmacokinetics or efficacy over the well-characterized clinical lead.

Establishing Vascular Shutdown in Murine Tumor Models for Combination Therapy Development

CA4P is the prototypical VDA for studies aiming to establish a robust and quantifiable vascular shutdown effect. Its ability to achieve a 93% reduction in tumor vascular volume within 6 hours provides a clear and rapid pharmacodynamic readout. This makes it an ideal tool for optimizing combination therapy schedules, such as with radiation or chemotherapy, where the goal is to exploit the window of hypoxia and necrosis created by CA4P to enhance the efficacy of a secondary treatment.

Investigating VDA Mechanisms in Non-Hodgkin's Lymphoma and Hematological Malignancies

Researchers focusing on the role of vascular disruption in hematological malignancies will find CA4P to be a validated, efficacious tool. The preclinical study by Nabha et al. [2] provides a specific, quantitative rationale for its use in lymphoma models, with demonstrated log10 kill of 1.01 and significant tumor growth inhibition. This positions CA4P as a reference VDA for exploring new combination partners or for validating novel targets within the tumor microenvironment of lymphoma xenografts.

In Vitro Studies of Endothelial Cell Network Disruption and Tubulin Binding

For in vitro studies focused on the cytoskeletal mechanisms of vascular disruption, CA4P is the most well-characterized small molecule probe. Its defined activity in disrupting HUVEC networks at non-cytotoxic concentrations [3] and its potent binding to tubulin (Kd = 0.4 μM) [4] make it an indispensable control for validating new assays, screening for novel VDA candidates, or elucidating the signaling pathways downstream of microtubule destabilization in endothelial cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for combretastatin A-4 prodrug

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.